molecular formula C11H13ClN4O2 B15064972 6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine CAS No. 62908-68-3

6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine

Cat. No.: B15064972
CAS No.: 62908-68-3
M. Wt: 268.70 g/mol
InChI Key: BOCVZJVZRLTMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine is a synthetic compound that belongs to the purine class of organic molecules. Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chloro group at the 6th position and a methoxytetrahydropyran group at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Chloro Group: Chlorination at the 6th position can be achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions.

    Attachment of the Methoxytetrahydropyran Group: The methoxytetrahydropyran group can be introduced through a nucleophilic substitution reaction, where the purine derivative reacts with a suitable methoxytetrahydropyran precursor in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding purine N-oxides.

    Reduction: Formation of dechlorinated purine derivatives.

    Substitution: Formation of purine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The chloro group and methoxytetrahydropyran moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the methoxytetrahydropyran group.

    9-(6-Methoxytetrahydro-2h-pyran-2-yl)-9h-purine: Lacks the chloro group.

    6-Methylpurine: Contains a methyl group instead of a chloro group.

Uniqueness

6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine is unique due to the presence of both the chloro and methoxytetrahydropyran groups, which confer distinct chemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

62908-68-3

Molecular Formula

C11H13ClN4O2

Molecular Weight

268.70 g/mol

IUPAC Name

6-chloro-9-(6-methoxyoxan-2-yl)purine

InChI

InChI=1S/C11H13ClN4O2/c1-17-8-4-2-3-7(18-8)16-6-15-9-10(12)13-5-14-11(9)16/h5-8H,2-4H2,1H3

InChI Key

BOCVZJVZRLTMFU-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(O1)N2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.